3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound characterized by its unique chemical structure, which includes a benzoic acid moiety linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common route includes the sulfonation of 2,5-dichloro-4-ethoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinyl or sulfhydryl compounds.
Scientific Research Applications
3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares structural similarities with 3-{[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoic acid, particularly in the presence of dichlorophenyl groups.
Sulfanilamide: Another sulfonamide compound, sulfanilamide, is structurally related and is known for its antibacterial properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro and ethoxy substituents, along with the sulfonamide linkage, make it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13Cl2NO5S |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
3-[(2,5-dichloro-4-ethoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-2-23-13-7-12(17)14(8-11(13)16)24(21,22)18-10-5-3-4-9(6-10)15(19)20/h3-8,18H,2H2,1H3,(H,19,20) |
InChI Key |
OIKPDPCYZDKLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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